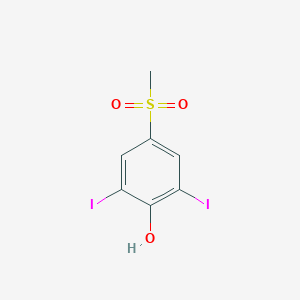

2,6-Diiodo-4-methylsulfonylphenol

Descripción general

Descripción

This compound is characterized by the presence of two iodine atoms and a methylsulfonyl group attached to a phenol ring, making it a unique and versatile chemical entity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodo-4-methylsulfonylphenol typically involves the iodination of phenol derivatives. One efficient method is the one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using excess diacetoxyiodobenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of hypervalent iodine reagents, such as diacetoxyiodobenzene, is common in these processes due to their efficiency and ability to introduce iodine atoms selectively .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diiodo-4-methylsulfonylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of iodine atoms and the methylsulfonyl group makes the aromatic ring highly reactive towards electrophilic aromatic substitution.

Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.

Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenols, while oxidation can produce quinones .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2,6-diiodo-4-methylsulfonylphenol as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, indolequinones related to this compound have shown potent activity against pancreatic cancer cells through mechanisms involving apoptosis and inhibition of thioredoxin reductase .

Case Study:

In a study assessing the efficacy of indolequinones against human pancreatic cancer cell lines (PANC-1, Mia PaCa-2), it was found that these compounds induced significant cell growth inhibition, suggesting that derivatives like this compound could be explored for similar applications .

Heat-Sensitive Recording Materials

The compound has been identified as a potential component in heat-sensitive recording materials. This application leverages its thermal properties to form color changes upon heating, making it suitable for use in thermal printing technologies .

Details:

The formulation typically includes color-forming compounds alongside developers that can react under heat to produce visible markings. The specific properties of this compound allow it to act effectively within such formulations.

Synthesis and Chemical Reactions

This compound can serve as a precursor in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable in synthesizing more complex organic molecules .

Synthesis Example:

The compound can be synthesized through halogenation reactions involving phenolic compounds and iodine sources under controlled conditions. This method allows for the introduction of iodine atoms at specific positions on the aromatic ring, which can be crucial for developing targeted pharmaceuticals.

Toxicological Considerations

Research into the toxicological profile of this compound is essential for its safe application in medicinal chemistry and other fields. Regulatory bodies require comprehensive health and safety data reporting for such compounds to assess their environmental impact and potential health risks .

Mecanismo De Acción

The mechanism of action of 2,6-Diiodo-4-methylsulfonylphenol involves its ability to participate in halogen bonding interactions. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their stability and reactivity . This property is particularly useful in drug design, where halogen bonds can enhance the binding affinity of small molecules to their target proteins .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diiododiaryl ethers: These compounds share the diiodo substitution pattern and are used in similar applications.

2,4,6-Triiodophenol: This compound has an additional iodine atom and is used in different contexts due to its higher halogen content.

3,5-Diiodosalicylic acid: Another halogenated phenol with applications in organic synthesis and medicinal chemistry.

Uniqueness

2,6-Diiodo-4-methylsulfonylphenol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halogenated phenols. This makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

2,6-Diiodo-4-methylsulfonylphenol (CAS Number: 20951-03-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHIOS. The presence of iodine atoms and a methylsulfonyl group significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies on various cancer cell lines have demonstrated that it induces apoptosis (programmed cell death) through caspase activation. The compound's ability to inhibit specific signaling pathways, such as the MAPK pathway, contributes to its anticancer effects.

Case Study:

In a study involving human pancreatic cancer cell lines (PANC-1 and Mia PaCa-2), treatment with this compound resulted in a significant reduction in cell viability. The IC values were found to be approximately 25 µM for PANC-1 cells and 30 µM for Mia PaCa-2 cells, indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to decreased levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cancer cells, leading to apoptosis.

- Cell Signaling Modulation : By affecting signaling pathways such as MAPK and NF-kB, it alters cellular responses to stress and inflammation.

Propiedades

IUPAC Name |

2,6-diiodo-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIFVUFZYLYABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407257 | |

| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20951-03-5 | |

| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.